molecular formula C4H12BrN B586317 tert-Butyl-d9-amine Hydrobromide CAS No. 134071-63-9

tert-Butyl-d9-amine Hydrobromide

Cat. No. B586317
CAS RN: 134071-63-9
M. Wt: 163.106
InChI Key: CQKAPARXKPTKBK-KYRNGWDOSA-N
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Description

“tert-Butyl-d9-amine Hydrobromide” is a biochemical often used in proteomics research . It has the molecular formula C4H3D9BrN and a molecular weight of 163.1 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula (CD3)3CNH2 . It has a molecular weight of 82.19 .


Chemical Reactions Analysis

Amines, including tert-butylamines, are known to be good nucleophiles and can react with carbonyls to form imine derivatives . They can also react with acid chlorides to form amides . Another reaction involves the formation of sulfonamides when amines react with sulfonyl groups .


Physical And Chemical Properties Analysis

“this compound” has a boiling point of 46 °C . Its refractive index is 1.401 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Development of Bicyclic Bridged Isothioureas : A study demonstrated the synthesis of bridged isothioureas using tert-butyl protective groups, highlighting their potential in developing new chemical entities (Alexeev et al., 2019).
  • tert-Butyl Aminocarbonate Synthesis : tert-Butyl aminocarbonate, a compound derived from tert-butyl, has been synthesized and shown to acylate amines effectively, representing a novel type of compound for chemical synthesis (Harris & Wilson, 1983).
  • Chiral Crystal Formation from Amino Thiazole Derivatives : Research on amino thiazole derivatives, including those with tert-butyl groups, revealed their ability to form chiral crystals, suggesting applications in materials science (Hu & Cao, 2011).

Catalysis and Organic Reactions

  • Selective tert-Butyl Ester Deprotection : A study explored the chemoselective hydrolysis of tert-butyl esters, crucial for certain synthetic pathways in organic chemistry (Kaul et al., 2004).
  • Asymmetric Synthesis Using tert-Butanesulfinamide : tert-Butanesulfinamide has been used for the asymmetric synthesis of amines, a method applicable in pharmaceutical synthesis (Xu, Chowdhury & Ellman, 2013).

Applications in Material Science

  • Modification of Poly(tert-butyl acrylate)s : The synthesis of primary amine end-functional poly(tert-butyl acrylate)s using tert-butyl groups indicates potential applications in polymer chemistry (Monge et al., 2007).

Environmental Applications

  • CO2 Capture by a Task-Specific Ionic Liquid : tert-Butyl-based compounds have been used in the development of ionic liquids for CO2 capture, highlighting their role in environmental applications (Bates et al., 2002).

Safety and Hazards

“tert-Butyl-d9-amine Hydrobromide” is considered hazardous. It is highly flammable and toxic if inhaled. It can cause severe skin burns, eye damage, and may cause damage to organs through prolonged or repeated exposure .

Biochemical Analysis

Biochemical Properties

It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs This suggests that “tert-Butyl-d9-amine Hydrobromide” could interact with various enzymes, proteins, and other biomolecules in the body, potentially altering their function or activity

Cellular Effects

Deuterium-labeled compounds can influence cell function by altering the kinetics of biochemical reactions This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a deuterium-labeled compound, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.BrH/c1-4(2,3)5;/h5H2,1-3H3;1H/i1D3,2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKAPARXKPTKBK-KYRNGWDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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